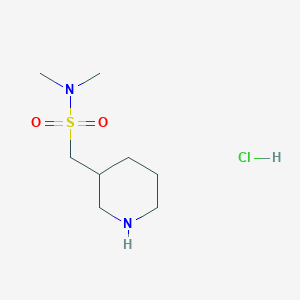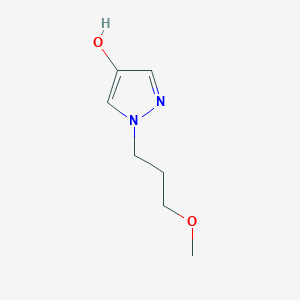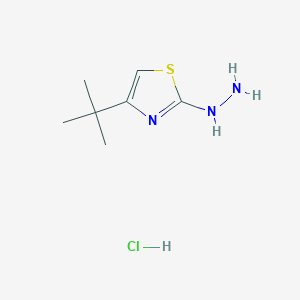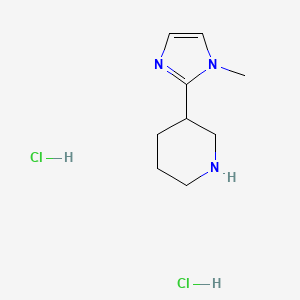
1-(噻-4-基)哌啶-3-醇
描述
“1-(Thian-4-yl)piperidin-3-ol” is a chemical compound that is part of the piperidine class . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . This nitrogen-bearing heterocyclic ring system and its byproducts show several essential features .
科学研究应用
合成和结构分析
- 研究表明了合成哌啶衍生物的新方法的开发,突出了它们在药物化学中的重要性。例如,提出了一种合成 3-(吡咯烷-1-基)哌啶的新方法,这在生产构象刚性二胺的背景下具有重要意义 (R. Smaliy 等,2011)。
- 另一项研究重点是含有苦味酸盐的哌啶-4-酮的合成、光谱分析(紫外-可见、傅里叶变换红外和核磁共振)和单晶 XRD,探索其在非线性光学中的潜在应用,因为它具有极化和超极化性质 (M. A. Doss 等,2017)。
生物活性
- 概述了从容易获得的材料中创建正交保护的哌啶-3-基甲胺和哌啶-4-基甲胺衍生物,强调了这些化合物作为药物化学和药物发现中构建模块的重要性 (Urban Košak 等,2014)。
- 证明了一种化学化合物可以选择性地杀死细菌持久体,而不会影响正常的抗生素敏感细胞,这表明了一种通过使细菌持久体恢复为抗生素敏感细胞来根除细菌持久体的新方法 (Jun-Seob Kim 等,2011)。
在非线性光学和抗增殖活性中的合成和应用
- 探索了含 N-甲苯磺酰基哌啶基的 α-氨基膦酸酯的合成和应用,突出了其对小菜蛾的杀虫活性,这说明了该化合物在农业应用中的潜力 (Zhifu Jiang 等,2013)。
- 对多取代的四氢吡啶和哌啶-4-酮-3-羧酸酯衍生物的合成和抗增殖活性的研究揭示了显着的抗癌活性,证明了这些化合物在开发新抗癌药物中的潜力 (Raghunath Aeluri 等,2012)。
作用机制
Target of Action
It is known that piperidine derivatives, which include 1-(thian-4-yl)piperidin-3-ol, have a wide range of biological activities and are utilized in various therapeutic applications . They are often used in the production of drugs and have shown to be effective as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . The exact interaction of 1-(Thian-4-yl)piperidin-3-ol with its targets would depend on the specific biological activity of the compound.
Biochemical Pathways
Piperidine derivatives are known to affect a variety of biochemical pathways, leading to downstream effects such as antiproliferation and antimetastatic effects on various types of cancers .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities, suggesting that 1-(thian-4-yl)piperidin-3-ol could have multiple effects at the molecular and cellular level .
未来方向
Piperidine and its derivatives are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . Therefore, the importance of piperidine nucleus in the field of drug discovery is evident . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
生化分析
Biochemical Properties
1-(Thian-4-yl)piperidin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is crucial in the process of HIV-1 entry . The nature of these interactions often involves binding to the receptor, inhibiting its function, and thereby preventing the virus from entering the cells. This interaction highlights the potential of 1-(Thian-4-yl)piperidin-3-ol as a therapeutic agent in treating HIV-1 infections.
Cellular Effects
1-(Thian-4-yl)piperidin-3-ol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to changes in calcium mobilization within the cells . This compound’s ability to modulate such critical cellular functions underscores its potential in therapeutic applications, particularly in antiviral treatments.
Molecular Mechanism
The molecular mechanism of 1-(Thian-4-yl)piperidin-3-ol involves its binding interactions with biomolecules. It acts as an antagonist to the CCR5 receptor, inhibiting its function and preventing HIV-1 from entering the cells . This inhibition is achieved through a strong salt-bridge interaction between the compound and the receptor. Additionally, 1-(Thian-4-yl)piperidin-3-ol may influence gene expression by modulating the activity of transcription factors involved in the immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Thian-4-yl)piperidin-3-ol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions and retains its activity over extended periods . Long-term exposure to 1-(Thian-4-yl)piperidin-3-ol has been observed to maintain its inhibitory effects on CCR5, suggesting its potential for sustained therapeutic use.
Dosage Effects in Animal Models
The effects of 1-(Thian-4-yl)piperidin-3-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 without causing significant adverse effects . At higher doses, some toxic effects have been observed, indicating a threshold beyond which the compound’s safety may be compromised. These findings are crucial for determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(Thian-4-yl)piperidin-3-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety. Understanding these pathways is essential for optimizing its use in therapeutic settings.
Transport and Distribution
Within cells and tissues, 1-(Thian-4-yl)piperidin-3-ol is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic efficacy. The compound’s ability to reach and maintain effective concentrations at the site of action is critical for its success as a therapeutic agent.
Subcellular Localization
The subcellular localization of 1-(Thian-4-yl)piperidin-3-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it needs to be present in the right cellular context to exert its effects. Understanding these localization mechanisms is vital for developing targeted therapies using 1-(Thian-4-yl)piperidin-3-ol.
属性
IUPAC Name |
1-(thian-4-yl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NOS/c12-10-2-1-5-11(8-10)9-3-6-13-7-4-9/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVBVIXVISDCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Pyrrolidin-1-ylcarbonyl)butyl]amine hydrochloride](/img/structure/B1407336.png)

![[1-(Tetrahydrofuran-2-ylmethyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1407338.png)


![1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1407344.png)
![[1-(Piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1407345.png)



![[4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B1407350.png)
![2-Propyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1407351.png)


